molecular formula C8H14O2 B2537420 (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol CAS No. 2306270-04-0

(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol

Cat. No.: B2537420
CAS No.: 2306270-04-0
M. Wt: 142.198
InChI Key: HKNMDPNUUHCMGR-UHFFFAOYSA-N
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Description

(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol is an organic compound with the molecular formula C8H14O2 It is a derivative of dihydropyran, featuring a methanol group attached to the 3-position of the pyran ring, which is further substituted with two methyl groups at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol typically involves the reaction of 2,5-dihydropyran with appropriate reagents to introduce the methanol group at the 3-position. One common method involves the use of Grignard reagents or organolithium compounds to achieve this transformation. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of the methanol group to the dihydropyran ring. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halides, amines, ethers.

Scientific Research Applications

(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydropyran: Lacks the methanol and methyl groups, making it less reactive in certain contexts.

    Tetrahydropyran: Fully saturated version of dihydropyran, with different reactivity and applications.

    3-Hydroxytetrahydropyran: Similar structure but lacks the methyl groups, affecting its chemical properties.

Uniqueness

(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol is unique due to the presence of both the methanol and methyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.

Properties

IUPAC Name

(6,6-dimethyl-2,5-dihydropyran-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)4-3-7(5-9)6-10-8/h3,9H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNMDPNUUHCMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=C(CO1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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